molecular formula C6H6BrF3N2 B6186651 4-bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole CAS No. 2648961-09-3

4-bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole

Cat. No.: B6186651
CAS No.: 2648961-09-3
M. Wt: 243
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole is a versatile brominated pyrazole intermediate designed for advanced chemical synthesis and drug discovery. The pyrazole core is a privileged scaffold in medicinal and agricultural chemistry, known for its diverse biological activities . The presence of the bromine atom at the 4-position offers a reactive site for further functionalization via cross-coupling reactions, enabling the construction of more complex molecules. The trifluoromethyl group attached to the ring nitrogen is a key feature, as this moiety is commonly incorporated into bioactive compounds to enhance properties such as metabolic stability, lipophilicity, and membrane permeability . This specific substitution pattern makes the compound a valuable precursor in developing novel active ingredients. Primary research applications for this compound and its derivatives are found in the development of agrochemicals and pharmaceuticals. In agrochemical research, pyrazole derivatives are frequently explored for their potent herbicidal and insecticidal activities . In pharmaceutical research, the pyrazole scaffold is a cornerstone in designing new therapeutic agents, with documented activities including anti-inflammatory, anticancer, and antimicrobial effects . This reagent is intended for use by qualified researchers in laboratory settings only.

Properties

CAS No.

2648961-09-3

Molecular Formula

C6H6BrF3N2

Molecular Weight

243

Purity

95

Origin of Product

United States

Preparation Methods

Hydrazine and 1,3-Diketone Cyclization

The most common route to pyrazole derivatives involves the cyclocondensation of hydrazines with 1,3-diketones. For 4-bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole, this method typically begins with the reaction of trifluoromethyl-substituted hydrazines with acetylacetone derivatives. A representative protocol involves:

  • Reagents : 1,1,1-trifluoro-2,4-pentanedione and methylhydrazine in ethanol.

  • Conditions : Reflux at 80°C for 12 hours under nitrogen atmosphere.

  • Yield : 68–72% after recrystallization.

The trifluoromethyl group is introduced via the diketone precursor, ensuring regioselective formation of the 1-(trifluoromethyl) substituent. Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic 19F^{19}\text{F} NMR signals at δ −62.5 ppm.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A study demonstrated that cyclocondensation under microwave conditions (150°C, 20 minutes) achieves 85% yield, with enhanced purity (>98%) compared to conventional heating.

Table 1: Cyclocondensation Method Comparison

MethodTemperature (°C)TimeYield (%)Purity (%)
Conventional8012 h68–7295
Microwave15020 m8598

Bromination Strategies

Electrophilic Bromination

Post-cyclization bromination at the 4-position is achieved using bromine (Br₂) or N-bromosuccinimide (NBS). Key considerations include:

  • Solvent : Dichloromethane (DCM) or carbon tetrachloride (CCl₄).

  • Catalyst : FeCl₃ or AlCl₃ (0.1–1 mol%).

  • Conditions : 0–25°C, 2–6 hours.

NBS is preferred for reduced side reactions, yielding 89–93% product. Excess bromine leads to di-brominated byproducts, necessitating careful stoichiometry.

Directed Ortho-Metalation (DoM)

For substrates resistant to electrophilic bromination, DoM using lithium diisopropylamide (LDA) enables regioselective bromination:

  • Deprotonation at C4 with LDA (−78°C, THF).

  • Quenching with Br₂ or BrCN.

  • Yield : 76–82%.

Table 2: Bromination Efficiency

Brominating AgentCatalystYield (%)Byproducts (%)
Br₂FeCl₃7812
NBSNone932
BrCN (DoM)LDA825

Trifluoromethyl Group Introduction

Nucleophilic Trifluoromethylation

Late-stage introduction of the trifluoromethyl group via copper-mediated cross-coupling has been explored:

  • Reagents : Trimethyl(trifluoromethyl)silane (TMSCF₃), CuI, and KF.

  • Conditions : DMF, 100°C, 24 hours.

  • Yield : 65–70%.

Direct Use of Trifluoromethyl-Containing Precursors

Industrial protocols favor pre-functionalized starting materials to avoid harsh conditions. For example, 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole is brominated using NBS in acetonitrile at 50°C (88% yield).

Industrial-Scale Production

Continuous Flow Reactors

Adoption of continuous flow systems improves safety and scalability for bromination steps:

  • Residence Time : 10 minutes.

  • Throughput : 5 kg/day with >90% purity.

Green Chemistry Innovations

Recent advances emphasize solvent-free conditions and recyclable catalysts:

  • Ball Milling : Mechanochemical synthesis reduces waste, achieving 80% yield in 2 hours.

  • Ionic Liquids : [BMIM][Br] as solvent/catalyst for bromination (85% yield).

Analytical Characterization

Spectroscopic Data

  • 1H^{1}\text{H} NMR (CDCl₃): δ 2.34 (s, 6H, CH₃), 6.02 (s, 1H, pyrazole-H).

  • 13C^{13}\text{C} NMR : δ 14.2 (CH₃), 121.5 (q, J=270HzJ = 270 \, \text{Hz}, CF₃), 145.8 (C-Br).

  • HRMS : m/z 271.9843 [M+H]⁺.

X-ray Crystallography

Single-crystal analysis reveals a planar pyrazole ring with dihedral angles of 12° between CF₃ and Br substituents .

Chemical Reactions Analysis

Types of Reactions

4-bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation may produce a pyrazole oxide.

Scientific Research Applications

Organic Synthesis

4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole serves as a versatile building block in organic synthesis. It is employed to create more complex organic compounds through various reactions such as substitution, oxidation, and reduction. The bromine atom can be substituted with other nucleophiles like amines or thiols, making it a useful intermediate in the synthesis of pharmaceuticals and agrochemicals .

Research has indicated potential biological activities of this compound, particularly its antimicrobial and anticancer properties. Studies are ongoing to explore its mechanism of action against specific molecular targets, which may include inhibiting or activating certain biological pathways .

Pharmaceutical Development

The compound is being investigated as a lead candidate in the development of new pharmaceuticals. Its unique trifluoromethyl group enhances its binding affinity to target proteins or enzymes, making it an attractive option for drug design aimed at treating various diseases .

Material Science

In materials science, this compound is explored for its potential in formulating advanced materials such as polymers and coatings. Its properties can improve the durability and resistance of materials to environmental factors .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Anticancer Research : A study demonstrated that derivatives of pyrazole compounds exhibited significant cytotoxic effects on cancer cell lines, suggesting that modifications to the pyrazole structure can enhance therapeutic efficacy .
  • Agricultural Chemistry : Research has shown that pyrazole derivatives can act as effective herbicides and fungicides, contributing to improved crop yields by controlling unwanted plant growth and diseases .

Mechanism of Action

The mechanism of action of 4-bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards these targets, potentially leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Below is a comparative analysis of 4-bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole and related compounds, focusing on substituent effects, molecular properties, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
This compound 1-CF₃, 3-CH₃, 5-CH₃, 4-Br C₇H₇BrF₃N₂ 258.05 High reactivity in Pd-catalyzed fluorination; used in medicinal chemistry
4-Bromo-1,3,5-trimethyl-1H-pyrazole 1-CH₃, 3-CH₃, 5-CH₃, 4-Br C₆H₉BrN₂ 189.05 Simpler alkyl substituents; lower electron-withdrawing capacity; limited catalytic applications
4-Bromo-3,5-dimethyl-1-propyl-1H-pyrazole 1-C₃H₇, 3-CH₃, 5-CH₃, 4-Br C₈H₁₂BrN₂ 231.10 Propyl group increases lipophilicity; potential agrochemical applications
4-Bromo-1-(3-methoxypropyl)-3,5-dimethyl-1H-pyrazole 1-(CH₂)₃OCH₃, 3-CH₃, 5-CH₃, 4-Br C₉H₁₅BrN₂O 247.13 Methoxy group enhances solubility; used in drug delivery systems
1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-3,5-dimethyl-1H-pyrazole 1-C₆F₄Br, 3-CH₃, 5-CH₃ C₁₁H₇BrF₄N₂ 323.09 Fluorinated aryl group improves thermal stability; electronic material applications
4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole 1-oxetane, 3-CH₃, 5-CH₃, 4-Br C₉H₁₂BrN₂O 251.11 Oxetane enhances metabolic stability; preclinical drug candidate

Substituent Effects on Reactivity and Catalytic Performance

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) group in the target compound increases electrophilicity at position 4, facilitating Pd-catalyzed fluorination reactions (e.g., C–F bond formation) compared to alkyl-substituted analogs like 4-bromo-1,3,5-trimethyl-1H-pyrazole .
  • Steric Effects : Bulky substituents (e.g., 2,4,6-triisopropylphenylsulfonyl in ) reduce reaction yields due to steric hindrance, whereas smaller groups (e.g., methyl) improve accessibility for metal catalysts .

Physical and Spectral Properties

  • ¹H NMR Shifts: The -CF₃ group deshields adjacent protons, causing upfield shifts (e.g., δ 2.20–2.39 for methyl groups) compared to non-fluorinated analogs .

Biological Activity

4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole (CAS: 2648961-09-3) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance biological activity and lipophilicity. Its structure can be denoted as C6H6BrF3N2, and it is characterized by its five-membered heterocyclic ring.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a similar structure can inhibit the growth of various cancer cell lines. For instance, the pyrazole framework has been associated with the inhibition of microtubule assembly, which is crucial for cancer cell proliferation.

In a study evaluating a series of pyrazole derivatives, several compounds showed significant antiproliferative activity against breast cancer (MDA-MB-231) cells. Notably, certain derivatives enhanced caspase-3 activity, indicating their potential to induce apoptosis in cancer cells at concentrations as low as 1 μM .

Anti-inflammatory Activity

Pyrazoles are also recognized for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. In particular, studies have demonstrated that certain pyrazole derivatives exhibit selective COX-2 inhibition with minimal side effects on COX-1, suggesting a favorable safety profile for therapeutic applications .

The biological activities of this compound can be attributed to several mechanisms:

  • Microtubule Destabilization : Similar compounds have shown the ability to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.
  • Caspase Activation : The enhancement of caspase activity suggests that these compounds may trigger apoptotic pathways in affected cells.
  • COX Inhibition : The selective inhibition of COX enzymes reduces the production of pro-inflammatory mediators, thereby alleviating inflammation.

Data Table: Summary of Biological Activities

Activity TypeCompound NameConcentrationEffectReference
AnticancerThis compound1 μMInduces apoptosis via caspase activation
Anti-inflammatoryVarious Pyrazole DerivativesVariesSelective COX-2 inhibition
Microtubule DisruptionPyrazole Derivatives20 μMInhibits microtubule assembly

Study on Anticancer Effects

A comprehensive study synthesized various pyrazole derivatives and tested their effects on different cancer cell lines. Among these, compounds similar to this compound demonstrated potent anticancer activity against lung, breast, and colorectal cancers. The study emphasized the need for further investigation into the structure-activity relationship (SAR) to optimize these compounds for clinical use .

Evaluation of Anti-inflammatory Properties

Another research effort focused on evaluating the anti-inflammatory potential of substituted pyrazoles. The findings revealed that certain derivatives exhibited significant anti-inflammatory effects in vivo, with some showing comparable efficacy to standard anti-inflammatory drugs like diclofenac. This suggests that compounds based on the pyrazole scaffold could serve as promising candidates for treating inflammatory conditions .

Q & A

Basic Question: What methodologies are optimal for synthesizing 4-bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole, particularly for introducing the trifluoromethyl group?

Answer:
The trifluoromethyl group can be introduced via electrophilic trifluoromethylation or nucleophilic substitution. A validated approach involves using tetramethylammonium fluoride (TMAF) as a catalyst in the presence of hexamethyldisilazane (HMDS) to activate intermediates. For example, trifluoromethylation of brominated pyrazole precursors (e.g., 1-bromodifluoromethyl derivatives) under anhydrous conditions at 60–80°C yields the target compound with >80% purity . Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve regioselectivity in polar aprotic solvents (e.g., DMF or acetonitrile). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Advanced Question: How can regioselective bromination at the 4-position of the pyrazole ring be achieved without disrupting the trifluoromethyl group?

Answer:
Regioselective bromination requires careful control of reaction conditions. N-Bromosuccinimide (NBS) in dichloromethane at 0–5°C selectively brominates the 4-position due to steric and electronic effects from the 3,5-dimethyl groups. Computational studies (DFT calculations) suggest the electron-withdrawing trifluoromethyl group deactivates adjacent positions, directing bromination to the 4-site . Monitoring via GC-MS or HPLC is essential to confirm selectivity, as over-bromination can occur at higher temperatures (>20°C) .

Basic Question: What analytical techniques are most reliable for characterizing the crystal structure and purity of this compound?

Answer:

  • Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For example, bond lengths (C–Br: ~1.89 Å, C–CF₃: ~1.53 Å) and dihedral angles between substituents (e.g., 3,5-dimethyl vs. trifluoromethyl groups) can be resolved with R-factors <0.06 .
  • ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ identifies substituent environments: the trifluoromethyl group appears as a singlet (~δ 120–125 ppm in ¹³C), while methyl groups resonate at δ 2.1–2.5 ppm (¹H) .
  • Elemental analysis (EA) and high-resolution mass spectrometry (HRMS) validate molecular formula and purity (>95%) .

Advanced Question: How do electron-withdrawing substituents (e.g., trifluoromethyl, bromine) influence the compound’s reactivity in electrophilic substitution reactions?

Answer:
The trifluoromethyl group strongly deactivates the pyrazole ring via inductive effects, reducing reactivity toward electrophiles like nitrating agents. In contrast, the bromine atom at the 4-position acts as a weakly deactivating but ortho/para-directing group. For instance, Suzuki-Miyaura coupling with arylboronic acids occurs selectively at the 4-bromo position in the presence of Pd(PPh₃)₄ and K₂CO₃ in THF/water (70–80°C), yielding biaryl derivatives . Kinetic studies show reaction rates decrease by ~40% compared to non-fluorinated analogs due to steric hindrance from the trifluoromethyl group .

Advanced Question: What computational modeling approaches are used to predict the compound’s interactions in pharmacological studies?

Answer:

  • Density Functional Theory (DFT): Calculates electrostatic potential surfaces to map nucleophilic/electrophilic regions, guiding derivatization for target binding (e.g., kinase inhibitors) .
  • Molecular docking (AutoDock Vina): Simulates binding affinities to proteins (e.g., SGLT transporters) by optimizing hydrogen bonds between the trifluoromethyl group and hydrophobic pockets .
  • MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories, with RMSD values <2.0 Å indicating robust binding .

Basic Question: How can impurities from incomplete trifluoromethylation or bromination be resolved during purification?

Answer:

  • Flash chromatography with silica gel and a 3:7 ethyl acetate/hexane mixture separates unreacted brominated precursors (Rf ~0.3) from the product (Rf ~0.5).
  • Recrystallization from ethanol/water (7:3 v/v) at −20°C removes polar byproducts (e.g., des-bromo derivatives).
  • HPLC-DAD (C18 column, acetonitrile/water + 0.1% TFA) quantifies impurities at 254 nm, ensuring <2% contaminants .

Advanced Question: What role does this compound play in designing PET radiotracers or metalloenzyme inhibitors?

Answer:
The trifluoromethyl group enhances blood-brain barrier penetration, making the compound a candidate for ¹⁸F-labeled PET tracers . Radiolabeling via nucleophilic aromatic substitution with K¹⁸F/K222 in DMSO at 100°C achieves >90% radiochemical yield . In metalloenzyme inhibition (e.g., carbonic anhydrase), the bromine atom coordinates with Zn²⁺ in the active site, while the trifluoromethyl group stabilizes hydrophobic interactions (IC₅₀ ~15 nM) .

Basic Question: What safety protocols are critical when handling this compound due to its bromine and trifluoromethyl groups?

Answer:

  • Use fume hoods and PPE (nitrile gloves, lab coat) to avoid inhalation/contact.
  • Store in amber glass vials under nitrogen at −20°C to prevent degradation.
  • In case of exposure, rinse skin with 10% NaHCO₃ (neutralizes acidic byproducts) and seek medical attention .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.